3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-(4-phenylphthalazin-1-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-26-20-13-15(14-25)11-12-19(20)27-22-18-10-6-5-9-17(18)21(23-24-22)16-7-3-2-4-8-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZMFRUGMPRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-phenylphthalazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or phenyl magnesium bromide (PhMgBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol .
Scientific Research Applications
3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitro-Substituted Analog: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde
- Structure : Replaces the phenylphthalazinyl group with a 4-nitrobenzyloxy moiety.
- Key Properties :
- Molecular weight: 287.26 g/mol (vs. hypothetical ~350–400 g/mol for the target compound).
- Crystal system: Orthorhombic (Pbca) with lattice parameters $a = 13.743 \, \text{Å}$, $b = 12.526 \, \text{Å}$, $c = 16.384 \, \text{Å}$ .
- Applications: Used as a precursor for Schiff base ligands in coordination chemistry. The nitro group enhances electron-withdrawing effects, influencing metal-binding affinity .
Bis-Aldehyde Monomer: 3-Methoxy-4-(4'-formyl-phenoxy)benzaldehyde
- Structure: Contains a formyl-phenoxy substituent instead of phenylphthalazinyloxy.
- Key Properties :
- Electrical conductivity: $4.0 \times 10^{-5} \, \text{to} \, 6.4 \times 10^{-5} \, \text{S cm}^{-1}$ when polymerized, attributed to conjugated poly(azomethine) backbones.
- Thermal stability: Decomposes above 300°C, suitable for high-performance polymers.
- Applications: Used in conductive polymers for optoelectronics .
Epoxy-Containing Analog: 3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde
- Structure : Features an epoxy (oxiran-2-ylmethoxy) group.
- Key Properties :
Fluorinated Analogs
- Examples :
- 3-Methoxy-4-(trifluoromethyl)benzaldehyde : Molecular weight = 204.15 g/mol; electron-withdrawing trifluoromethyl group enhances stability and bioactivity. Used in medicinal chemistry .
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde : Synthesized via nucleophilic substitution (3,4-dihydroxybenzaldehyde + ClCF$2$OCH$3$). Log $S = -2.2$, indicating moderate solubility .
Heterocyclic Derivatives
- 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde: Features a thienopyrimidinyl group, enabling π-π stacking interactions. Applications: Potential use in kinase inhibitors or photoluminescent materials .
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde is an organic compound characterized by its complex structure, which includes methoxy, phenyl, and phthalazinyloxy functional groups. This unique combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.32 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound displays significant activity against a range of bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
The biological effects of this compound are believed to arise from its ability to bind to specific molecular targets, including enzymes and receptors. This binding may lead to:
- Inhibition of Cell Proliferation : By interfering with signaling pathways critical for cell division.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses notable antimicrobial properties, particularly against fungal infections.
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound could inhibit the growth of several types of cancer cells:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent case study focused on the use of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed significant improvement within one week compared to control groups. -
Case Study on Cancer Treatment :
In a preclinical trial, mice injected with tumor cells were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, suggesting its potential as a therapeutic agent in oncology.
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare 3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde?
The compound is typically synthesized via condensation reactions involving substituted benzaldehyde precursors. A standard approach involves refluxing a benzaldehyde derivative (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with a nucleophilic agent (e.g., hydrazine derivatives) in ethanol, catalyzed by acetic acid. The reaction is monitored via TLC or NMR, followed by vacuum filtration and recrystallization for purification . Etherification steps, such as substituting alkoxy groups, may require optimizing reaction time and temperature to achieve high yields .
(Advanced) How can reaction conditions be systematically optimized to enhance synthetic yield?
Key variables include catalyst selection (e.g., acetic acid vs. NaOH), solvent polarity, and stoichiometric ratios. For example:
- Catalyst : Acetic acid promotes Schiff base formation in hydrazine-aldehyde condensations, while NaOH is effective in Claisen-Schmidt reactions for chalcone derivatives .
- Solvent : Ethanol or DMF may influence reaction kinetics; polar aprotic solvents can stabilize intermediates in nucleophilic substitutions .
- Temperature : Reflux (~78°C for ethanol) balances reactivity and side-product formation.
Design a factorial experiment to test these variables, using NMR or HPLC to quantify intermediates and byproducts .
(Basic) Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C-NMR : Assign methoxy (δ ~3.8–4.0 ppm), aldehyde protons (δ ~9.8–10.2 ppm), and aromatic protons to verify substitution patterns .
- FTIR : Confirm carbonyl (C=O stretch ~1680–1720 cm⁻¹) and ether (C-O-C ~1200–1250 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <1 ppm mass accuracy .
(Advanced) How to resolve discrepancies in spectral data during structural elucidation?
- NMR Anomalies : Dynamic proton exchange (e.g., aldehyde tautomerization) may broaden signals. Use low-temperature NMR or deuterated solvents to stabilize conformers .
- Crystallography : If single crystals are obtainable, employ SHELXL for X-ray refinement to resolve ambiguous connectivity or stereochemistry .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p)) to validate proposed structures .
(Basic) What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol or methanol to remove unreacted starting materials, leveraging solubility differences .
- Column Chromatography : Optimize eluent polarity (e.g., hexane:EtOAc gradients) for benzaldehyde derivatives with polar substituents .
- Vacuum Filtration : Precipitate pure product by adjusting pH or solvent evaporation rates .
(Advanced) How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the phenylphthalazinyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on bioactivity .
- Linker Modifications : Introduce alkyl or aryl spacers between the benzaldehyde and phthalazine moieties to assess steric influences .
- Biological Assays : Screen derivatives for target binding (e.g., enzyme inhibition) using SPR or fluorescence polarization, correlating activity with structural features .
(Basic) What safety protocols are recommended for handling this compound?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as benzaldehydes may irritate mucous membranes .
(Advanced) How to model the compound’s reactivity using computational tools?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) to guide rational drug design .
- Docking Studies : Use AutoDock Vina to estimate binding affinities for phthalazine-containing scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
